![molecular formula C15H20N2O2 B2917648 Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate CAS No. 1400561-42-3](/img/structure/B2917648.png)
Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate” is a type of organic compound known as an imidazolidine derivative. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the ethyl ester group (-COOC2H5) and the benzyl group (C6H5CH2-) suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazolidine ring, the ethyl ester group, and the benzyl group would all contribute to the overall structure. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazolidine ring might participate in various reactions, especially if it’s substituted with other groups. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the ester group, for example, might make it more polar and increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Efficient Transesterification/Acylation Reactions
Imidazol-2-ylidenes, a family of NHCs, are highlighted for their efficiency in catalyzing transesterification involving various esters and alcohols. Aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with enol acetates and the formation of corresponding esters from commercially available methyl esters and primary alcohols. This process is notable for its low catalyst loadings and short reaction times at room temperature, emphasizing the potential of NHCs in esterification and protective agent applications for secondary alcohols (Grasa et al., 2003).
Catalysis in C-N Bond Formation
Ruthenium(II) complexes incorporating imidazol-2-ylidene and 1,2,3-triazol-5-ylidene ligands have been developed as efficient catalysts for C-N bond-forming reactions via hydrogen-borrowing methodology. These catalysts are effective in a wide range of substrates under solvent-free conditions, achieving high turnover numbers (TONs) for N-benzylation of aniline and synthesis of substituted quinolines. This demonstrates the utility of these complexes in organic synthesis, particularly for the selective mono-N-methylation of anilines and the synthesis of heterocyclic compounds (Donthireddy et al., 2020).
Synthesis and Characterisation Studies
The synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been explored, with studies including antimicrobial activity and docking studies. These compounds are synthesized from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate, indicating the broad applicability of imidazolidin-2-ylidene derivatives in medicinal chemistry and drug design (Spoorthy et al., 2021).
Single-Component Catalyst/Initiators for Polymerization
Primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene have been synthesized and characterized as single-component catalyst/initiators for the ring-opening polymerization of lactide. These adducts, stable at room temperature, release alcohol and the free carbene in solution, facilitating the production of polymers with controlled molecular weights and narrow polydispersities. This application underscores the importance of NHCs in polymer science, particularly in developing biodegradable polymers with precise architectural control (Csihony et al., 2005).
Wirkmechanismus
The mechanism of action would depend on the application of this compound. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or other biochemical interactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (2E)-2-[1-[(3-methylphenyl)methyl]imidazolidin-2-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)10-14-16-7-8-17(14)11-13-6-4-5-12(2)9-13/h4-6,9-10,16H,3,7-8,11H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIVQCIOWQAHY-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1NCCN1CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\NCCN1CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

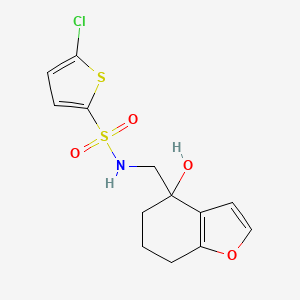
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)
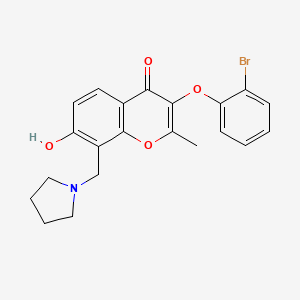
![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)
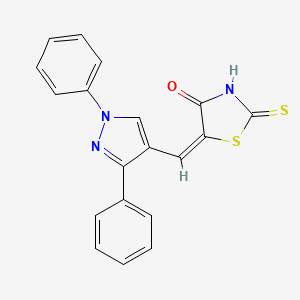
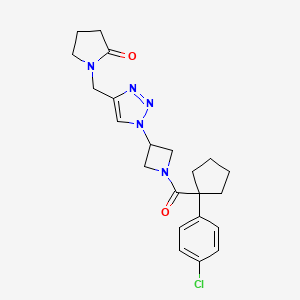
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)
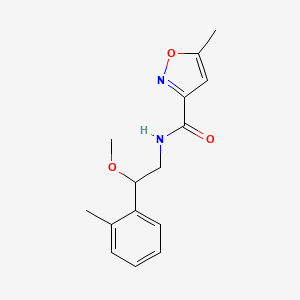
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)